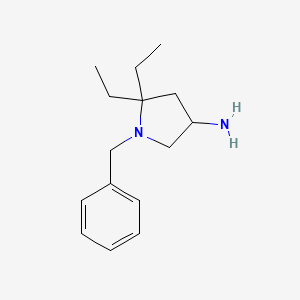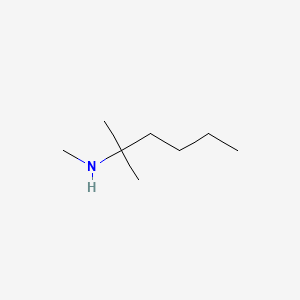
1-(3-Chloropropyl)-2,4-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-2,4-difluorobenzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group and two fluorine atoms at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2,4-difluorobenzene typically involves the alkylation of 2,4-difluorobenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, facilitating the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions and at elevated temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-2,4-difluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Concentrated sulfuric acid, nitric acid, and halogens in the presence of Lewis acids like aluminum chloride.
Oxidation and Reduction: Potassium permanganate, chromium trioxide for oxidation; lithium aluminum hydride, sodium borohydride for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, and halogenated benzene derivatives.
Oxidation and Reduction: Formation of alcohols, carboxylic acids, alkanes, and alkenes.
科学研究应用
1-(3-Chloropropyl)-2,4-difluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-2,4-difluorobenzene depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in substitution and addition reactions. In biological systems, it may interact with enzymes, receptors, or other biomolecules, affecting their function and activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
相似化合物的比较
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 3-Chloropropylsilanetriol
- (3-Chloropropyl)trimethoxysilane
Comparison
1-(3-Chloropropyl)-2,4-difluorobenzene is unique due to the presence of both chlorine and fluorine substituents, which impart distinct chemical properties such as increased reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in organic synthesis and materials science. The presence of fluorine atoms also enhances its potential use in pharmaceuticals by improving metabolic stability and bioavailability.
属性
分子式 |
C9H9ClF2 |
|---|---|
分子量 |
190.62 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C9H9ClF2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
InChI 键 |
QREPMKRYFWTZCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
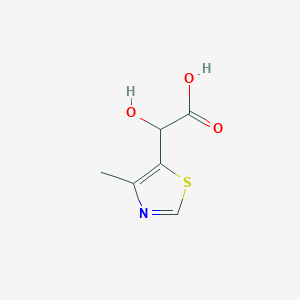
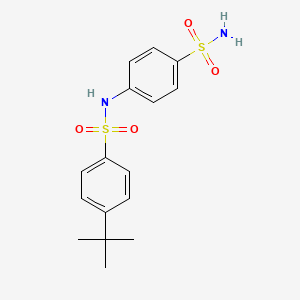
![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)
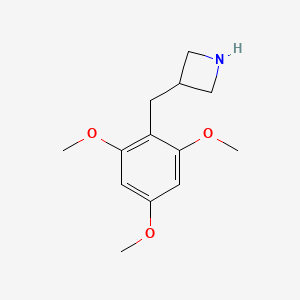
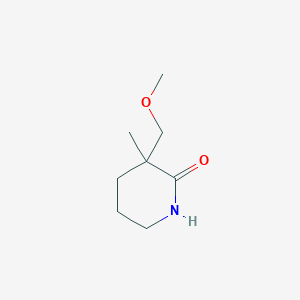
![2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B13582997.png)
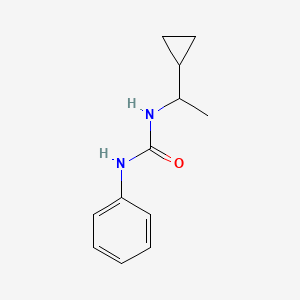
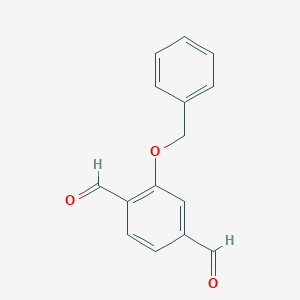
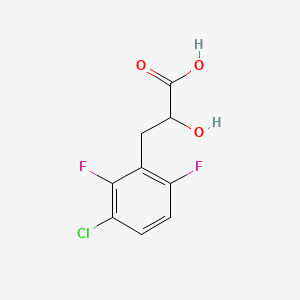
![2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
